molecular formula C9H10O3 B3054915 3,5-Dimethylsalicylic acid CAS No. 6245-04-1

3,5-Dimethylsalicylic acid

Cat. No. B3054915
Key on ui cas rn: 6245-04-1
M. Wt: 166.17 g/mol
InChI Key: MCFGYHKPYCQXJH-UHFFFAOYSA-N
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Patent
US03987160

Procedure details

The disodium salt of 2-hydroxy-3,5-dimethylbenzoic acid (21 g.) and dimethyl sulphate (92 ml.) were stirred together at 140°-150° C. for 2.5 hours. After standing overnight, the mixture was added to a solution of sodium hydroxide (40 g.) in water (250 ml.), and the mixture stirred and heated on the steam-bath for 1 hour. Charcoal was added, the mixture was filtered and the filtrate was cooled, acidified with concentrated hydrochloric acid, and maintained at 0° C. The solid which separated was filtered off and recrystallised from aqueous ethanol to give 2-methoxy-3,5-dimethylbenzoic acid (14.7 g.), m.p. 97°-98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na][Na].[OH:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].S(OC)(O[CH3:19])(=O)=O.[OH-].[Na+].C>O>[CH3:19][O:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
Quantity
21 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1C)C
Name
Quantity
92 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam-bath for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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